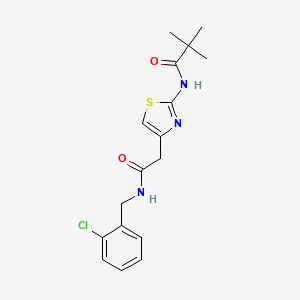

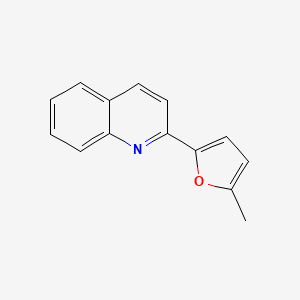

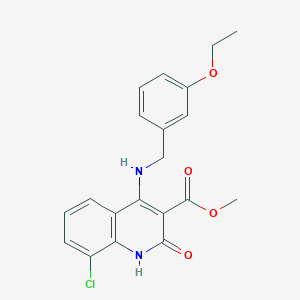

![molecular formula C15H17ClN4OS B2389395 N-{[5-(allylsulfanyl)-4-éthyl-4H-1,2,4-triazol-3-yl]méthyl}-4-chlorobenzènecarboxamide CAS No. 478049-26-2](/img/structure/B2389395.png)

N-{[5-(allylsulfanyl)-4-éthyl-4H-1,2,4-triazol-3-yl]méthyl}-4-chlorobenzènecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide: is a compound of interest in various fields due to its unique structural properties and reactivity. It comprises a triazole ring linked to an allylsulfanyl group and an ethyl group, capped with a 4-chlorobenzenecarboxamide moiety.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Intermediate in metal-catalyzed reactions.

Organic Synthesis: : Building block for more complex molecules.

Biology

Enzyme Inhibition: : Potential inhibitor for enzymes interacting with triazole and benzene structures.

Antimicrobial Properties: : Investigated for activity against bacteria and fungi.

Medicine

Pharmaceuticals: : Basis for developing new therapeutic agents targeting specific enzymes or receptors.

Drug Delivery: : Structural modifications can aid in the development of drug carriers.

Industry

Agricultural Chemicals: : Potential use in pesticides and herbicides due to its reactive groups.

Materials Science: : Used in developing polymers and advanced materials with specific reactive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Formation of the Triazole Ring

Typically synthesized by the reaction of appropriate hydrazines and carboxylic acid derivatives.

Requires catalysts like copper or other transition metals.

Attachment of Allylsulfanyl and Ethyl Groups

Uses nucleophilic substitution reactions.

Conditions often involve solvents such as DMSO or DMF and base catalysts like KOH.

Final Step - Incorporation of the 4-chlorobenzenecarboxamide

Acylation reaction facilitated by agents like acyl chlorides or anhydrides.

Conducted under inert atmosphere to avoid side reactions.

Industrial Production Methods

In a scaled-up process, optimized batch reactions are used.

Requires stringent control of reaction parameters, especially temperature and pH, for maximum yield and purity.

Post-reaction purification typically involves recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation

Forms sulfoxides and sulfones.

Commonly uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction

Yields thioethers.

Employs agents such as lithium aluminium hydride.

Substitution

Potential for nucleophilic aromatic substitution due to the chloro group.

Reagents might include amines or alkoxides.

Common Reagents and Conditions

Oxidizing and reducing agents are often used under controlled temperature conditions.

Solvents such as acetonitrile or tetrahydrofuran ensure good dissolution and reaction progress.

Major Products

From oxidation, expect sulfoxides and sulfones.

From reduction, expect thioethers.

Substitutions can yield variously substituted benzene derivatives depending on the nucleophile.

Mécanisme D'action

The compound exerts its effects by interacting with molecular targets like enzymes and receptors.

Molecular Targets: : Enzymes such as cytochrome P450 or receptors in signaling pathways.

Pathways Involved: : Might inhibit or activate pathways depending on the target and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,2,4-Triazol-3-ylmethyl)-benzamide

4-chloro-N-(triazol-3-yl)-benzamide

5-(ethylsulfanyl)-1,2,4-triazole derivatives

Uniqueness

The allylsulfanyl group imparts unique reactivity not commonly seen in related compounds.

The combination of the triazole and 4-chlorobenzenecarboxamide groups enhances its potential as a versatile intermediate in synthetic applications.

There you go! It's like having a mini science thesis in one go. Any particular section you want to dive deeper into?

Propriétés

IUPAC Name |

4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c1-3-9-22-15-19-18-13(20(15)4-2)10-17-14(21)11-5-7-12(16)8-6-11/h3,5-8H,1,4,9-10H2,2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEYGBSGUILAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC=C)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

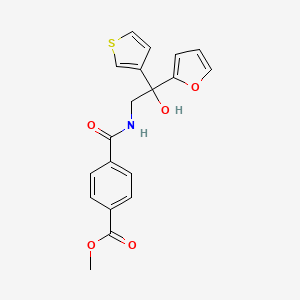

![1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine](/img/structure/B2389314.png)

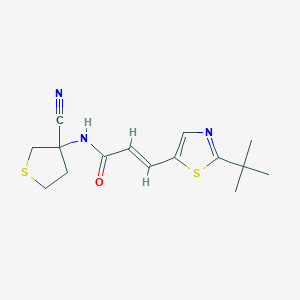

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)

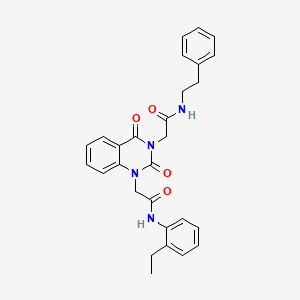

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)